ethyl 5-(N-((4-bromophenyl)sulfonyl)-3-nitrobenzamido)-2-methylbenzofuran-3-carboxylate ethyl 5-(N-((4-bromophenyl)sulfonyl)-3-nitrobenzamido)-2-methylbenzofuran-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 397287-65-9
VCID: VC4341100
InChI: InChI=1S/C25H19BrN2O8S/c1-3-35-25(30)23-15(2)36-22-12-9-18(14-21(22)23)27(37(33,34)20-10-7-17(26)8-11-20)24(29)16-5-4-6-19(13-16)28(31)32/h4-14H,3H2,1-2H3
SMILES: CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)Br)C
Molecular Formula: C25H19BrN2O8S
Molecular Weight: 587.4

ethyl 5-(N-((4-bromophenyl)sulfonyl)-3-nitrobenzamido)-2-methylbenzofuran-3-carboxylate

CAS No.: 397287-65-9

Cat. No.: VC4341100

Molecular Formula: C25H19BrN2O8S

Molecular Weight: 587.4

* For research use only. Not for human or veterinary use.

ethyl 5-(N-((4-bromophenyl)sulfonyl)-3-nitrobenzamido)-2-methylbenzofuran-3-carboxylate - 397287-65-9

Specification

CAS No. 397287-65-9
Molecular Formula C25H19BrN2O8S
Molecular Weight 587.4
IUPAC Name ethyl 5-[(4-bromophenyl)sulfonyl-(3-nitrobenzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate
Standard InChI InChI=1S/C25H19BrN2O8S/c1-3-35-25(30)23-15(2)36-22-12-9-18(14-21(22)23)27(37(33,34)20-10-7-17(26)8-11-20)24(29)16-5-4-6-19(13-16)28(31)32/h4-14H,3H2,1-2H3
Standard InChI Key DIMUYHUWPHAIOR-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)Br)C

Introduction

Ethyl 5-(N-((4-bromophenyl)sulfonyl)-3-nitrobenzamido)-2-methylbenzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran derivatives class. This molecule features multiple functional groups, including a sulfonamide and a nitro group, which contribute to its potential biological activity. The structural complexity suggests applications in medicinal chemistry, particularly in developing pharmaceuticals targeting specific biological pathways.

Molecular Formula and CAS Number:

  • Molecular Formula: C29_{29}H23_{23}BrN2_{2}O8_{8}S

  • CAS Number: Not explicitly listed in available sources.

Synthesis

The synthesis of ethyl 5-(N-((4-bromophenyl)sulfonyl)-3-nitrobenzamido)-2-methylbenzofuran-3-carboxylate typically involves multiple steps:

  • Starting Materials: The synthesis may begin with 2-methylbenzofuran-3-carboxylic acid, which is then esterified to form the ethyl ester.

  • Sulfonamide Formation: The next step involves forming the sulfonamide linkage by reacting the benzofuran derivative with 4-bromobenzenesulfonyl chloride.

  • Nitrobenzamido Introduction: Finally, the 3-nitrobenzamido group is introduced through a condensation reaction with 3-nitrobenzoic acid or its derivatives.

Potential Applications

Given its structural complexity and functional groups, this compound may have potential applications in medicinal chemistry, particularly in developing drugs that target specific enzymes or receptors. Further research is needed to elucidate its biological activity and potential therapeutic uses.

Data Table: Comparison of Related Compounds

CompoundMolecular FormulaCAS NumberPotential Applications
Ethyl 5-(N-((4-tert-butyl)phenyl)sulfonyl)-4-nitrobenzamido)-2-phenylbenzofuran-3-carboxylateC34_{34}H30_{30}N2_{2}O8_{8}S448215-40-5Medicinal chemistry, pharmaceutical development
Ethyl 5-{benzoyl[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylateC26_{26}H23_{23}NO6_{6}S2340155Medicinal chemistry
Ethyl (4-bromophenyl)sulfonyl(phenyl)carbamateC15_{15}H14_{14}BrNO4_{4}S93897-57-5Organic synthesis

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